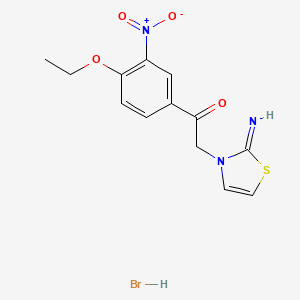![molecular formula C22H26N2O4 B5541896 4-[(3,4-dimethoxyphenyl)acetyl]-5-methyl-1-(3-methylphenyl)-2-piperazinone](/img/structure/B5541896.png)
4-[(3,4-dimethoxyphenyl)acetyl]-5-methyl-1-(3-methylphenyl)-2-piperazinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "4-[(3,4-dimethoxyphenyl)acetyl]-5-methyl-1-(3-methylphenyl)-2-piperazinone" is a chemically synthesized molecule with potential biological activities. While specific studies directly addressing this compound were not found, related research on piperazine derivatives and similar molecular structures suggest its relevance in synthesizing biologically active compounds. These derivatives are studied for their diverse pharmacological properties, including antimicrobial, anticancer, and neuroprotective effects.
Synthesis Analysis
Piperazine derivatives are synthesized through various chemical reactions, including cyclo condensation and Biginelli synthesis. For example, a synthesis method involving a four-component cyclo condensation using diacetyl, aromatic aldehyde, piperazin-1-yl)ethanamine, and ammonium acetate has been described, highlighting the versatility in synthesizing piperazine-based compounds with potential biological activities (Rajkumar, Kamaraj, & Krishnasamy, 2014). Another study details a one-pot Biginelli synthesis producing dihydropyrimidinone derivatives containing a piperazine or morpholine moiety, showcasing a simple and efficient method for obtaining such derivatives (Bhat, Al-Omar, Ghabbour, & Naglah, 2018).
Aplicaciones Científicas De Investigación
Synthesis and Characterization in Chemical Research
- Biginelli Synthesis : This compound is synthesized using enaminones and different substituted benzaldehydes, demonstrating its application in novel synthetic methodologies (Bhat et al., 2018).
Antimicrobial and Anti-Proliferative Activities
- Antimicrobial Activity : Piperazine derivatives have shown significant antimicrobial properties against various pathogenic bacteria and fungi, indicating their potential in developing new antimicrobial agents (Al-Wahaibi et al., 2021).
- Cancer Research : These compounds exhibit anti-proliferative activity against multiple cancer cell lines, highlighting their potential application in cancer research and therapy (Al-Wahaibi et al., 2021).
Novel Derivatives and Biological Evaluation
- Synthesis of Novel Derivatives : Research has focused on creating novel derivatives of piperazine for various applications, including antimicrobial and anticancer activities (Bektaş et al., 2010).
- Biological Evaluation : New derivatives have been evaluated for their biological activities, further expanding the potential applications in medical and pharmaceutical research (Bektaş et al., 2010).
Applications in Drug Design
- Neuroprotection and Alzheimer's Disease : Some derivatives have been studied for their neuroprotective properties, with potential implications in Alzheimer's disease treatment (Lecanu et al., 2010).
- Motilin Receptor Agonist : Certain piperazine compounds have been identified as motilin receptor agonists, useful in gastrointestinal motility disorders (Westaway et al., 2009).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-[2-(3,4-dimethoxyphenyl)acetyl]-5-methyl-1-(3-methylphenyl)piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O4/c1-15-6-5-7-18(10-15)24-13-16(2)23(14-22(24)26)21(25)12-17-8-9-19(27-3)20(11-17)28-4/h5-11,16H,12-14H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZRYIYYBQWPGFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C(=O)CN1C(=O)CC2=CC(=C(C=C2)OC)OC)C3=CC=CC(=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(4-fluorophenyl)sulfonyl]-4-(4-methylphenyl)piperazine](/img/structure/B5541813.png)
![5-(2-bromophenyl)-4-[(2-nitrobenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5541825.png)



![2-[(3-chlorophenoxy)methyl]-5-(4-ethyl-1-piperazinyl)-1,3-oxazole-4-carbonitrile](/img/structure/B5541855.png)
![4-({4-[(2,4-dichlorobenzyl)oxy]benzylidene}amino)-5-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5541863.png)



![N-[2-(4-chlorophenyl)ethyl]benzenesulfonamide](/img/structure/B5541899.png)


